Jnk-IN-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JNK-IN-7 is a potent JNK inhibitor with IC50 of 1.5, 2, and 0.7 nM for JNK1, JNK2, and JNK3, respectively . It is a relatively selective JNK inhibitor in cells .
Molecular Structure Analysis
JNK-IN-7 has a molecular weight of 493.571 and an exact mass of 493.22 . It is composed of Carbon (68.14%), Hydrogen (5.51%), Nitrogen (19.87%), and Oxygen (6.48%) . More detailed structural analysis is not available in the search results.Chemical Reactions Analysis
JNK-IN-7 is a potent inhibitor of JNK1, JNK2, and JNK3 . It also binds to IRAK1, YSK4, ERK3, PIK3C3, PIP5K3, and PIP4K2C . More specific chemical reactions involving JNK-IN-7 are not provided in the search results.科学的研究の応用
Stem Cell Homeostasis
JNK signaling plays a crucial role in stem cell homeostasis. It is involved in processes such as proliferation, death, self-renewal, and reprogramming . The pathway’s roles have been studied using well-established Drosophila models: the testis and the intestine .
Cellular Plasticity
JNK signaling has been identified to have new roles in stem cells during regenerative responses and in cellular plasticity . This plasticity allows stem cells to modify their activity, enabling tissue repair and modulating tissue function .
Stress-Induced Apoptosis
The JNK pathway is an evolutionary conserved kinase cascade best known for its roles during stress-induced apoptosis . It is activated in response to extrinsic and intrinsic stresses to protect cells from stress damage and promote survival .
Tumor Progression
JNK signaling is also known for its roles in tumor progression . It has crucial roles in regulating the traits of cancer stem cells (CSCs) .
Aging and Longevity
In Drosophila, global JNK upregulation can delay aging and extend lifespan . However, tissue/organ-specific manipulation of JNK signaling impacts lifespan in a context-dependent manner .
Regulation of Lifespan
JNK signaling is a critical genetic determinant in the control of longevity . It is activated in response to extrinsic and intrinsic stresses to protect cells from stress damage and promote survival .
作用機序
Target of Action
Jnk-IN-7 is a potent inhibitor of c-Jun N-terminal kinases (JNKs), specifically JNK1, JNK2, and JNK3 . These kinases are members of the mitogen-activated protein kinase (MAPK) family, which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .
Mode of Action
Jnk-IN-7 interacts with its targets (JNK1, JNK2, and JNK3) by inhibiting their kinase activity . This inhibition prevents the phosphorylation of c-Jun, a direct substrate of JNK kinase . The IC50 values for JNK1, JNK2, and JNK3 are 1.5, 2, and 0.7 nM respectively .
Biochemical Pathways
JNKs are activated by various forms of cellular stress and play a crucial role in the regulation of cellular senescence . They can downregulate hypoxia-inducible factor-1α to accelerate hypoxia-induced neuronal cell senescence . The activation of JNK inhibits mTOR activity and triggers autophagy, promoting cellular senescence . JNKs also have a role in apoptosis, where they increase the transcription of known pro-apoptotic genes .
Result of Action
The inhibition of JNKs by Jnk-IN-7 leads to a decrease in the phosphorylation of c-Jun , which can result in the suppression of cellular senescence and the modulation of apoptosis . This can have significant effects at the molecular and cellular levels, potentially influencing disease progression in conditions such as neurodegenerative diseases and cancer .
Action Environment
Environmental factors such as inflammation, oxidative stress, infection, osmotic stress, and DNA damage can activate the JNK pathway . Therefore, these factors could potentially influence the action, efficacy, and stability of Jnk-IN-7.
Safety and Hazards
将来の方向性
JNK-IN-7 and other JNK inhibitors have been identified as potential therapeutic targets for various diseases, including different types of cancers . The development of a JNK-isoform-selective JNK3 inhibitor, which may serve as a tool compound in animal studies to further evaluate the role of JNK3 as a therapeutic target, is highly desirable .
特性
IUPAC Name |
3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7O2/c1-35(2)17-5-9-26(36)31-24-8-3-6-20(18-24)27(37)32-22-10-12-23(13-11-22)33-28-30-16-14-25(34-28)21-7-4-15-29-19-21/h3-16,18-19H,17H2,1-2H3,(H,31,36)(H,32,37)(H,30,33,34)/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADRIIWGHYFWPP-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Jnk-IN-7 |
Q & A
Q1: What is the significance of understanding CAV1 variants in relation to JNK activity and paclitaxel resistance?
A: Studies have shown that different CAV1 variants can have opposing roles in paclitaxel-mediated cell death [, ]. The full-length variant, CAV1α (wild-type CAV1 or wtCAV1), possesses the Tyr-14 phosphorylation site and promotes apoptosis through JNK activation and subsequent BCL2/BCLxL inactivation. Conversely, the truncated variant, CAV1β, lacks the Tyr-14 site and its expression is linked to paclitaxel resistance, likely by interfering with the pro-apoptotic function of wtCAV1 [, ]. This understanding suggests that targeting specific CAV1 variants or modulating their expression could be a potential strategy to overcome paclitaxel resistance.
Q2: Can reactive oxygen species (ROS) influence JNK activity in a cellular context?
A: Yes, ROS can act as mediators of JNK activity []. Cytokines like Interleukin 1 (IL-1) and Tumor Necrosis Factor α (TNFα) have been shown to induce ROS production in cells, subsequently activating JNK. This activation was found to be inhibited by antioxidant treatment, suggesting a direct link between ROS and JNK activation. Furthermore, directly applying hydrogen peroxide, a type of ROS, to cells also led to potent JNK activation []. This highlights the potential of targeting ROS production as a strategy to modulate JNK signaling in diseases like arthritis or cancer.
Q3: What is the connection between JNK activation and clinical outcomes in melanoma patients?
A: Research suggests that activation of c-jun N-terminal kinase (JNK) is associated with increased cell proliferation and shorter relapse-free periods in patients with superficial spreading malignant melanoma []. This implies that JNK activity could potentially serve as a prognostic marker for melanoma progression.
Q4: What are the potential implications of JNK activation in inflammatory bowel disease (IBD)?
A: Research indicates a link between decreased levels of divalent metal-ion transporter 1 (DMT1) in intestinal epithelial cells and the development of anemia in individuals with inflammatory bowel disease []. While the exact mechanism remains unclear, this finding suggests a potential role of JNK signaling in IBD pathogenesis and its associated complications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。